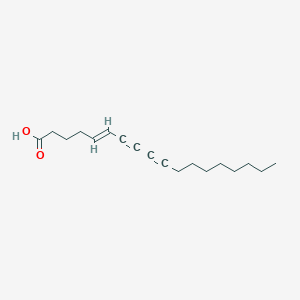![molecular formula C13H18IN5O8P2 B10772347 [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate](/img/structure/B10772347.png)
[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
[32P]MRS2500 的合成涉及多个步骤。最初,合成一种前体分子,2-碘-N6-甲基-(N)-甲烷碳-2’-脱氧腺苷 3’,5’-二磷酸 (MRS2500)。然后使用多核苷酸激酶和 [γ-32P]腺苷三磷酸在 5’ 位用磷-32 对该前体进行放射性标记 。反应条件通常涉及使用特定酶和受控环境以确保放射性同位素的成功掺入。
化学反应分析
[32P]MRS2500 主要与 P2Y1 受体发生结合反应。在正常生理条件下,它不会显着参与氧化、还原或取代反应。从其相互作用中形成的主要产物是与 P2Y1 受体的稳定复合物,可用于各种分析目的 .
科学研究应用
[32P]MRS2500 在科学研究中广泛用于定量 P2Y1 受体。它在以下方面有应用:
化学: 用作结合分析中的放射性配体,以研究受体-配体相互作用。
生物学: 有助于了解 P2Y1 受体在不同组织中的分布和密度。
医学: 协助开发针对 P2Y1 受体的新药,这些受体与血栓形成和炎症等各种疾病有关。
工业: 在制药行业用于药物开发和受体表征.
作用机制
[32P]MRS2500 通过选择性结合 P2Y1 受体来发挥作用。这种结合抑制了受体的正常功能,使研究人员能够研究受体在各种生理过程中的作用。 [32P]MRS2500 的分子靶点是 P2Y1 受体,所涉及的途径包括抑制受体介导的信号转导 .
相似化合物的比较
[32P]MRS2500 因其对 P2Y1 受体的高选择性和亲和力而独一无二。类似的化合物包括:
MRS2279: 另一种 P2Y1 受体拮抗剂,但具有不同的结合特性。
MRS2365: 一种用于比较研究的 P2Y1 受体激动剂。
MRS2500: [32P]MRS2500 的非放射性版本,用于非放射性标记测定.
属性
分子式 |
C13H18IN5O8P2 |
|---|---|
分子量 |
562.16 g/mol |
IUPAC 名称 |
[(1R,2S,4S,5S)-1-((32P)dihydroxy(32P)phosphoryloxymethyl)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-bicyclo[3.1.0]hexanyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1/i28+1 |
InChI 键 |
NMVWLEUONAKGCD-PNGSNQAVSA-N |
手性 SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)CO[32P](=O)(O)O)OP(=O)(O)O |
规范 SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)

![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)


![3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10772316.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772320.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772339.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)

